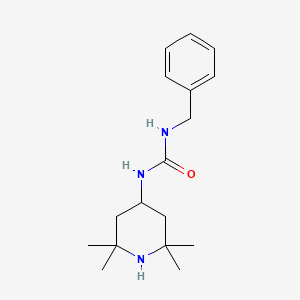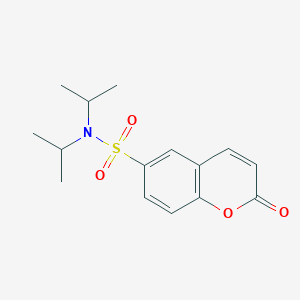
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid HCl, also known as DFMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. DFMP is a piperidine derivative that has a unique chemical structure, which makes it a promising candidate for developing new drugs.
作用机制
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl works by binding to specific receptors in the brain, known as N-methyl-D-aspartate (NMDA) receptors. These receptors play a crucial role in the regulation of various physiological processes, including learning and memory. By binding to these receptors, this compound can modulate their activity, which can have a significant impact on various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to enhance learning and memory in animal models, which makes it a potential candidate for developing drugs that can treat cognitive impairments. This compound has also been found to have neuroprotective effects, which can protect the brain from damage caused by various neurodegenerative diseases.
实验室实验的优点和局限性
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. It also has a high purity, which makes it suitable for various analytical techniques. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. It also has a low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl has shown promising results in scientific research, and there are several future directions that can be explored. One potential direction is to develop this compound-based drugs for the treatment of cognitive impairments. Another potential direction is to explore the potential applications of this compound in the treatment of various neurodegenerative diseases. Further research is also needed to explore the potential side effects and toxicity of this compound, which can help to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. This compound has a unique chemical structure, which makes it a potential candidate for developing new drugs. Further research is needed to explore its potential applications and limitations, which can help to ensure its safety and efficacy for human use.
合成方法
The synthesis of 3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl can be achieved through a multi-step process. The first step involves the reaction of 4-methylpiperidine with ethyl chloroformate to form 4-methylpiperidine-4-carboxylic acid ethyl ester. The second step involves the reaction of 4-methylpiperidine-4-carboxylic acid ethyl ester with difluoromethylamine hydrochloride to form this compound. The final step involves the purification of this compound through recrystallization.
科学研究应用
3,3-Difluoro-4-methylpiperidine-4-carboxylic acid hcl has shown promising results in scientific research as a potential drug candidate for the treatment of various diseases. It has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and schizophrenia. This compound has been found to have a high affinity for certain receptors in the brain, which makes it a potential candidate for developing drugs that target these receptors.
属性
IUPAC Name |
3,3-difluoro-4-methylpiperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-6(5(11)12)2-3-10-4-7(6,8)9;/h10H,2-4H2,1H3,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVAKFGZBLWXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Dimethylamino)phenyl][4-(2,3-dimethylphenyl)piperazino]methanone](/img/structure/B7441071.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441075.png)

![3-(Methoxymethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B7441085.png)



![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(2-Chlorophenyl)iminomethyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7441114.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)

